1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride
Description
1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride is a ketone derivative featuring a 4-aminophenyl group and a methyl-substituted propanone backbone. It is synthesized via Friedel-Crafts acylation, bromination, and amination steps, yielding a water-soluble photoinitiator widely used in ultraviolet (UV) curing applications . Key properties include a molecular weight of 199.68 g/mol, 95% purity, and a CAS number of 1181302-84-0 . Its water solubility and photoinitiation efficiency make it valuable in industrial coatings and adhesives .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-(4-aminophenyl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7H,11H2,1-2H3;1H |
InChI Key |
HVMQDNMVHAKLIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride typically involves the reaction of 4-aminophenylacetone with methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Reaction Analysis
The compound’s reactivity stems from its ketone and aromatic amine groups. While detailed reaction mechanisms are not explicitly provided in the sources, general trends for similar functionalities can be inferred:
Ketone Functional Group
-
Reduction : The ketone group can undergo reduction to form a secondary alcohol using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
-
Oxidation : Oxidation with strong agents (e.g., potassium permanganate (KMnO₄) ) could lead to cleavage of the ketone, forming carboxylic acids or ketones depending on the reaction conditions.
-
Nucleophilic Addition : The carbonyl carbon is electrophilic, enabling reactions with nucleophiles (e.g., Grignard reagents).
Aromatic Amine Group
-
Electrophilic Substitution : The amino group (-NH₂) activates the aromatic ring for electrophilic substitution, though steric hindrance from the ketone may influence regioselectivity.
-
Acetylation : Reaction with acyl chlorides (e.g., acetyl chloride ) could acetylate the amine, forming an acetanilide derivative.
-
Salt Formation : The amine readily forms salts (e.g., hydrochloride) upon protonation, affecting solubility and reactivity.
Research Findings
While specific experimental data for this compound is limited in the provided sources, the synthesis method confirms its preparation via Friedel-Crafts acylation. The hydrochloride salt’s stability and solubility are likely enhanced due to the protonated amine, though no quantitative data (e.g., solubility tables) are available.
Comparison of Functional Group Reactivity
| Functional Group | Reaction Type | Reagents | Outcome |
|---|---|---|---|
| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary alcohol formation |
| Ketone | Oxidation | KMnO₄, CrO₃ | Cleavage to carboxylic acid/ketone |
| Aromatic Amine | Acetylation | Acetyl chloride | Acetanilide derivative |
| Aromatic Amine | Electrophilic Substitution | Nitric acid, sulfuric acid | Nitration/sulfonation products |
Limitations and Future Research Directions
The provided sources lack detailed kinetic or mechanistic data for this compound. Further studies could explore:
-
Kinetic analysis of reduction/oxidation reactions.
-
Regioselectivity in electrophilic substitution due to steric effects.
-
Biological activity of derivatives formed via acetylation or salt formation.
Scientific Research Applications
1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amino or Ketone Substituents
1-(4-Aminophenyl)-2-diethylamino-1-propanone Hydrochloride
- Structural Features: Replaces the methyl group with a diethylamino moiety.
- Synthesis : Similar route (Friedel-Crafts acylation, bromination, amination) but substitutes diethylamine during amination .
- Properties : Enhanced water solubility compared to the methyl variant due to increased amine hydrophilicity.
- Applications : Photoinitiator in UV-curable materials .
1-(4-Aminophenyl)-2-(1-piperidino)-1-propanone Hydrochloride
- Structural Features: Substitutes methyl with a piperidino group (a six-membered amine ring).
- Synthesis : Similar methodology, with piperidine used in the amination step .
- Properties : Improved thermal stability and solubility in polar solvents due to the piperidine ring’s electron-donating effects.
- Applications : High-performance photoinitiators for specialized UV coatings .
Chalcone Derivatives with Antimalarial Activity
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- Structural Features: Chalcone backbone (α,β-unsaturated ketone) with 4-aminophenyl and 4-methoxyphenyl groups.
- Synthesis: Claisen-Schmidt condensation of 4-aminoacetophenone and 4-methoxybenzaldehyde .
- Properties: Exhibits 50% inhibition of Plasmodium falciparum ferredoxin-NADP+ reductase (PfFd-PfFNR), a malaria drug target. The amino group facilitates electrostatic interactions with the enzyme .
- Applications: Potential antimalarial agent under preclinical evaluation .
Fluorinated and Halogenated Analogues
1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
- Structural Features : Fluorine substitution at the phenyl para-position and an amine group instead of ketone.
- Properties : Molecular weight 203.69 g/mol; altered electronic properties due to fluorine’s electronegativity .
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one
Complex Heterocyclic Derivatives
3-(Azepan-1-yl)-1-(4-ethoxyphenyl)-2-methylpropan-1-one Hydrochloride
- Structural Features : Ethoxyphenyl group and azepane (seven-membered amine ring).
- Synthesis : Multi-step route involving ethoxybenzene and azepane intermediates .
- Properties : Enhanced solubility in organic solvents due to the ethoxy group; azepane increases steric bulk.
- Applications : Specialty chemical in polymer research .
Comparative Data Table
Key Findings and Implications
- Photoinitiator Efficiency: Methyl and diethylamino derivatives show superior water solubility, critical for UV-curable coatings, while piperidino variants offer thermal stability .
- Structural Flexibility : Fluorine or chlorine substitution alters electronic properties, enabling applications in drug discovery and agrochemistry .
Biological Activity
1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride, also known as a derivative of phenylpropanolamine, has been the subject of extensive research due to its potential biological activities. This compound is characterized by its ability to interact with various biological systems, making it a candidate for therapeutic applications in several areas, including psychiatry and oncology.
- IUPAC Name: this compound
- Molecular Formula: C10H14ClN
- Molecular Weight: 201.68 g/mol
- CAS Number: 132372534
The biological activity of this compound can be attributed to its interaction with neurotransmitter systems, particularly catecholamines. It functions as a monoamine reuptake inhibitor , enhancing the levels of neurotransmitters such as dopamine and norepinephrine in the synaptic cleft. This mechanism is crucial for its potential applications in treating mood disorders and attention-related conditions.
1. Antidepressant Effects
Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. The enhancement of catecholamine levels may contribute to mood elevation and anxiety reduction.
2. Stimulant Properties
The compound has stimulant properties that increase alertness and energy levels, relevant in the context of attention-deficit hyperactivity disorder (ADHD).
3. Analgesic Effects
Preliminary studies suggest that this compound may possess analgesic properties, potentially through its interaction with pain pathways in the central nervous system.
Antimicrobial and Anticancer Properties
This compound has shown promise in antimicrobial and anticancer research:
- Antimicrobial Activity: Preliminary studies indicate antibacterial effects against various pathogens.
- Anticancer Activity: The compound influences cellular processes such as tubulin polymerization and depolymerization, leading to decreased proliferation of cancer cells.
Table: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antidepressant | Enhances catecholamine levels; observed mood elevation in animal models. |
| Stimulant | Increases alertness and energy; potential application in ADHD treatment. |
| Analgesic | Suggested analgesic properties; requires further investigation. |
| Antimicrobial | Exhibits antibacterial effects; specific pathogens under study. |
| Anticancer | Inhibits cancer cell proliferation; targets tubulin dynamics. |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antidepressant Efficacy Study : In a controlled trial, animal models treated with varying doses of the compound showed significant reductions in depressive behaviors compared to control groups.
- Antimicrobial Effectiveness : A study employing the agar disc-diffusion method demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM.
- Cancer Proliferation Study : Research indicated that treatment with this compound led to a marked decrease in colony formation in cancer cell lines, suggesting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(4-Aminophenyl)-2-methylpropan-1-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Friedel-Crafts acylation of 4-aminophenyl derivatives with methylpropanone precursors. Optimizing reaction conditions (e.g., temperature, acid catalysts like AlCl₃, and solvent polarity) is critical for yield improvement. For example, lower temperatures (0–5°C) reduce side reactions like over-acylation, while anhydrous solvents minimize hydrolysis of intermediates .
- Key Data : Substituents on the phenyl ring (e.g., Cl, Br, or NH₂) significantly alter reaction kinetics. Brominated analogs require longer reaction times due to steric hindrance .
Q. How can structural characterization of this compound be performed to confirm purity and functional groups?
- Methodology : Use a combination of NMR (¹H/¹³C), FT-IR, and mass spectrometry. For crystalline samples, X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution .
- Key Data : The amino group’s IR stretch (3300–3500 cm⁻¹) and NMR signals (δ 6.5–7.5 ppm for aromatic protons) are diagnostic. XRD data can confirm the hydrochloride salt formation via hydrogen-bonding patterns .
Q. What biological assays are suitable for evaluating the compound’s activity in neurotransmitter pathway studies?
- Methodology : In vitro receptor-binding assays (e.g., serotonin or dopamine receptors) using radiolabeled ligands. Dose-response curves can quantify IC₅₀ values. Parallel studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) help isolate electronic effects of the amino group .
- Key Data : Amino-substituted derivatives show stronger modulation of serotonin receptors compared to halogenated analogs, likely due to enhanced hydrogen bonding .
Advanced Research Questions
Q. How can crystallographic data refinement using SHELX address ambiguities in the compound’s protonation state or salt form?
- Methodology : Refine XRD datasets in SHELXL with constraints for H-atom positions and charge balance. Compare residual electron density maps to validate the hydrochloride moiety. For ambiguous cases, neutron diffraction or DFT-based charge-density analysis resolves protonation sites .
- Data Contradiction : Discrepancies in hydrogen-bond lengths (e.g., N–H⋯Cl vs. O–H⋯Cl) may arise due to partial hydration; iterative refinement with SHELX’s restraints improves accuracy .
Q. What strategies resolve contradictions in biological activity data between this compound and its halogenated analogs?
- Methodology : Conduct comparative QSAR studies to isolate steric/electronic contributions. For example, replace the amino group with Cl or Br and measure binding affinities. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions with receptor active sites .
- Key Insight : The amino group’s basicity may enhance solubility and membrane permeability compared to halogenated analogs, explaining divergent in vivo activity despite similar in vitro binding .
Q. How can impurity profiling during synthesis inform quality control for pharmacological studies?
- Methodology : Use HPLC-MS to detect byproducts like deaminated or over-alkylated species. Reference standards for common impurities (e.g., 1-(4-Chlorophenyl)-2-methylpropan-1-one) enable quantification. Accelerated stability studies (40°C/75% RH) identify degradation pathways .
- Key Data : Impurities exceeding 0.1% (ICH guidelines) require reprocessing. For example, residual AlCl₃ catalysts can form complexes with the amino group, necessitating chelation washes .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or redox reactions?
- Methodology : DFT calculations (e.g., Gaussian 16) model transition states and activation energies. Compare HOMO/LUMO energies of the amino group with analogs to predict sites for electrophilic attack. Solvent effects (PCM models) refine redox potential estimates .
- Case Study : The amino group’s electron-donating effect lowers the LUMO energy, making the ketone moiety more susceptible to nucleophilic addition compared to brominated derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
